molecular formula C11H22O2 B13412574 2-((Hexyl-d4)oxy)tetrahydropyran

2-((Hexyl-d4)oxy)tetrahydropyran

Cat. No.: B13412574
M. Wt: 190.32 g/mol
InChI Key: LMUWFXQGRIPPJK-KHORGVISSA-N
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Description

Foundational Significance of Deuterium (B1214612) Labeling in Elucidating Organic Reaction Mechanisms

Isotopic labeling is a technique used to track the journey of an isotope through a reaction or a metabolic pathway. wikipedia.org In organic chemistry, replacing hydrogen with its heavier, stable isotope, deuterium (D), is a particularly powerful strategy. researchgate.netscielo.org.mx This substitution has a minimal impact on the fundamental chemical properties of a molecule but a significant effect on the rate of chemical reactions. chem-station.com

This phenomenon is known as the Kinetic Isotope Effect (KIE), which is the change in reaction rate when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgnumberanalytics.com The KIE is primarily due to the mass difference between hydrogen and deuterium. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, meaning it requires more energy to break. fiveable.me Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. fiveable.meprinceton.edu

By measuring the KIE (expressed as the ratio of rate constants, kH/kD), chemists can gain profound insights into a reaction's mechanism. libretexts.org A significant primary KIE (typically >2) suggests that the C-H bond is being broken in the rate-determining step of the reaction. wikipedia.orglibretexts.org Smaller, secondary KIEs can provide information about changes in hybridization at a specific atomic center during the reaction. wikipedia.org This makes deuterium labeling an indispensable tool for mapping reaction pathways and understanding the structure of transition states. researchgate.netnumberanalytics.com

Strategic Utility of Tetrahydropyran (B127337) Scaffolds in Modern Organic Synthesis and Natural Product Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a crucial structural motif in chemistry. wikipedia.orgresearchgate.net Its prevalence is notable in a vast array of biologically active natural products, including complex marine macrolides and sugars like glucose. researchgate.netrsc.orgnih.gov The development of efficient and stereoselective methods to construct the THP ring is therefore a significant focus of contemporary synthetic chemistry. rsc.orgnih.govorganic-chemistry.org

Beyond its role as a core structural unit, the THP moiety is widely employed as a protecting group for alcohols in organic synthesis. wikipedia.orgtotal-synthesis.comnih.gov Alcohols react with 3,4-dihydropyran in the presence of an acid catalyst to form a 2-tetrahydropyranyl (THP) ether. organic-chemistry.orgnih.gov This process converts the reactive alcohol into a stable acetal (B89532), which is resilient to many non-acidic reagents, such as organometallics, hydrides, and bases. total-synthesis.comorganic-chemistry.org The alcohol can be easily regenerated by acid-catalyzed hydrolysis. wikipedia.org This protective strategy is valued for its low cost and reliability, although a drawback is the introduction of a new stereocenter, which can complicate product analysis. total-synthesis.com

Research Rationale for Investigating 2-((Hexyl-d4)oxy)tetrahydropyran as a Model System in Isotopic and Heterocyclic Chemistry

The compound this compound is a specifically designed molecule that merges the principles of deuterium labeling with the chemistry of tetrahydropyran ethers. While not a widely commercialized compound itself, its structure makes it an ideal model system for several areas of advanced research.

The rationale for its investigation stems from the precise placement of four deuterium atoms on the hexyl chain attached to the THP ether. This specific labeling allows for detailed mechanistic studies that would be difficult with the non-deuterated analogue. Potential research applications include:

Mechanistic Studies of Ether Cleavage: The deuterated hexyl group can serve as a probe to study the mechanisms of THP ether deprotection under various acidic conditions. By analyzing the kinetic isotope effect, researchers could distinguish between different proposed pathways for the cleavage reaction.

Metabolic Pathway Elucidation: In medicinal chemistry and drug metabolism studies, deuteration is a key strategy. researchgate.netacs.org If a drug candidate contained a hexyloxy-tetrahydropyran motif, synthesizing the d4-analogue would allow its metabolic fate to be tracked accurately using mass spectrometry. The deuterium atoms act as a "heavy" tag, making the parent compound and its metabolites easily distinguishable from endogenous molecules in biological samples. researchgate.net

Probing Intermolecular Interactions: The subtle changes in vibrational frequencies and bond strengths caused by deuteration can be used to study non-covalent interactions in complex systems. The d4-hexyl group could be used in spectroscopic studies (e.g., NMR or IR) to probe its interaction with enzymes or receptor binding pockets.

Advanced Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry because they have nearly identical chemical properties and retention times to their non-deuterated counterparts but are easily differentiated by their mass. researchgate.net this compound could serve as a precise internal standard for quantifying trace amounts of related compounds in complex mixtures.

The investigation of model systems like this compound is crucial for advancing our fundamental understanding of isotopic effects in heterocyclic systems and for developing new tools for pharmaceutical and materials science research. thieme-connect.comthieme-connect.de

Data Tables

Table 1: Properties of Key Components

Component Chemical Formula Molar Mass ( g/mol ) Key Feature
Deuterium D or ²H 2.014 Stable, heavy isotope of hydrogen
Tetrahydropyran C₅H₁₀O 86.13 Saturated oxygen-containing heterocycle

Table 2: Illustrative Kinetic Isotope Effect (KIE) Data This table presents hypothetical data for a reaction involving C-H/C-D bond cleavage to illustrate the concept of KIE.

Reaction Substrate Rate Constant (k) at 25°C (s⁻¹) KIE (kH/kD) Mechanistic Implication
2-(Hexyloxy)tetrahydropyran 3.0 x 10⁻⁴ 6.0 C-H bond cleavage occurs in the rate-determining step.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O2

Molecular Weight

190.32 g/mol

IUPAC Name

2-(3,3,4,4-tetradeuteriohexoxy)oxane

InChI

InChI=1S/C11H22O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2-10H2,1H3/i3D2,4D2

InChI Key

LMUWFXQGRIPPJK-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(CC)C([2H])([2H])CCOC1CCCCO1

Canonical SMILES

CCCCCCOC1CCCCO1

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Hexyl D4 Oxy Tetrahydropyran

General Principles of Deuterium (B1214612) Incorporation in Alkyl Chains

The incorporation of deuterium into alkyl chains is a fundamental process in the synthesis of isotopically labeled compounds. researchgate.net Deuterated molecules are essential tools in mechanistic studies, metabolic research, and quantitative analysis, where the kinetic isotope effect can be leveraged to enhance metabolic stability. acs.org The methods for deuterium incorporation can be broadly categorized into direct exchange reactions on a pre-formed alkyl substrate and the construction of the deuterated chain from smaller, isotopically enriched precursors. researchgate.net

Direct H/D exchange is an atom-economical method for deuterium labeling, where C-H bonds are directly converted to C-D bonds using a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.net This approach avoids lengthy multi-step syntheses. researchgate.netresearchgate.net

Transition metal catalysts are highly effective for activating otherwise inert C-H bonds in alkanes and alcohols to facilitate H/D exchange. researchgate.net A variety of metals, including iridium, rhodium, palladium, ruthenium, and platinum, have been shown to catalyze this transformation. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can allow for regioselectivity, enabling deuterium incorporation at specific positions within the alkyl chain. researchgate.netresearchgate.net

Homogeneous catalysts, such as iridium pincer complexes, are known for their ability to catalyze H/D exchange on alkanes. researchgate.net For alcohols like hexanol, heterogeneous catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) are often employed, using D₂O as the deuterium source. acs.orgresearchgate.net The general mechanism involves the activation of the C-H bond by the metal center. For alcohols, this often occurs at the α-carbon (the carbon bearing the hydroxyl group), but can also extend to other positions depending on the catalyst. researchgate.netnih.gov For instance, certain iron pincer complexes selectively deuterate the α-position of primary alcohols, while manganese analogues can deuterate both the α and β positions. rsc.org

Table 1: Examples of Transition Metal Catalysts for H/D Exchange in Alcohols

Catalyst SystemSubstrate TypeDeuterium SourceTypical Position of DeuterationReference
Ruthenium on Carbon (Ru/C)Primary & Secondary AlcoholsD₂Oα-carbon researchgate.net
Iron Pincer ComplexPrimary AlcoholsD₂Oα-carbon rsc.org
Manganese Pincer ComplexPrimary AlcoholsD₂Oα and β-carbons rsc.org
Palladium Single-Atom CatalystBenzylic AlcoholsD₂α-carbon nih.gov
Palladium on Carbon (Pd/C)Secondary AlcoholsD₂O / H₂α-carbon acs.org

This table provides a summary of catalyst systems and their observed regioselectivity in the deuteration of alcohols.

Acid- or base-promoted H/D exchange is another strategy for deuterium incorporation, although it is generally less effective for unactivated alkanes. researchgate.net However, for substrates containing functional groups, these methods can be relevant. For instance, hydrogens on carbons alpha to a carbonyl group are readily exchanged under acidic or basic conditions in the presence of D₂O through the formation of an enol or enolate intermediate. youtube.com

While hexanol itself does not possess sufficiently acidic protons on its carbon backbone for efficient base-catalyzed exchange, a related ketone, 2-hexanone, could be deuterated at the C1 and C3 positions. The resulting deuterated ketone could then be reduced to the corresponding hexanol-d4. Acid-catalyzed exchange on alkanes or alcohols typically requires very strong acids or high temperatures and is often less selective, leading to a mixture of isotopologues. researchgate.net A specific method involves using deuterated acid, such as DCl in D₂O, to exchange protons in certain organic molecules like nonanoic acid, which can then be converted to a deuterated alkane. researchgate.net

Constructing the hexyl-d4 chain from smaller, deuterated building blocks offers precise control over the location and number of deuterium atoms. researchgate.net This bottom-up approach is often necessary when specific labeling patterns are required that cannot be achieved through direct H/D exchange. nih.gov

The synthesis of a hexyl-d4 alcohol or halide can be achieved through various established organic reactions using deuterated reagents. For example, a Grignard reagent, such as propylmagnesium bromide, can be reacted with a deuterated epoxide, like 1,2-epoxypropane-d4, to form a deuterated hexanol. Alternatively, the reduction of a carboxylic acid ester, such as ethyl hexanoate, with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would yield 1,1-dideuterio-1-hexanol. nih.gov

To create a hexyl-d4 halide, a suitable deuterated alcohol can be treated with a halogenating agent (e.g., PBr₃, SOCl₂). These deuterated hexyl halides are versatile intermediates, readily used in cross-coupling reactions to build larger molecules. bohrium.com

Table 2: Synthetic Routes to Deuterated Hexyl Building Blocks

Target Building BlockKey Deuterated ReagentReaction TypeExample
1,1-d₂-HexanolLithium Aluminum Deuteride (LiAlD₄)Ester ReductionReduction of Ethyl Hexanoate
Hexanol-d₄ (various positions)Deuterated Alkene/AlkyneHydroboration/Oxidation or Hydrogenation with D₂Hydroboration of 1-Hexene-d₂
Hexyl-d₄ HalideDeuterated HexanolHalogenationReaction of Hexanol-d₄ with PBr₃
Hexanol-d₄ (specific positions)Deuterated Alkyl HalideGrignard ReactionReaction of Butyl-d₄-magnesium bromide with Ethylene Oxide

This table outlines common strategies for preparing specifically deuterated hexyl alcohols and halides.

Achieving regioselective deuteration is a key challenge in the synthesis of specifically labeled compounds. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. researchgate.netrsc.org By using a directing group—a functional group already present in the molecule—a catalyst can be guided to a specific C-H bond. For a hexyl chain, a carboxylic acid or amide group could direct a palladium catalyst to functionalize the β, γ, or even more remote positions. rsc.org While this is often used for C-C bond formation, the principles can be adapted for deuteration. researchgate.netacs.org

Another strategy involves the use of copper catalysis with a traceless activating group to achieve site-specific deuteration. organic-chemistry.org For example, a methylketone group can be used to activate a specific site in an alkyl chain for deuteration using D₂O, with the activating group being removed during the reaction. organic-chemistry.org This allows for the precise installation of one, two, or three deuterium atoms at a chosen location. organic-chemistry.org For the synthesis of a hexyl-d4 alcohol, one could envision a strategy starting with an appropriate precursor that is subjected to a regioselective deuteration reaction, followed by conversion to the desired hexanol derivative.

Multi-Step Synthesis Utilizing Specifically Deuterated Precursors for the Hexyl-d4 Segment

Stereoselective Construction of the 2-Alkoxytetrahydropyran Ring System

The formation of the 2-alkoxytetrahydropyran moiety with high stereoselectivity is a cornerstone of modern organic synthesis, driven by the prevalence of this scaffold in numerous biologically active natural products. beilstein-journals.orgrsc.org Methodologies are often designed to control the relative and absolute stereochemistry of substituents on the THP ring, particularly at the anomeric C2 carbon, which dictates the orientation of the alkoxy group.

The construction of the tetrahydropyran (B127337) ring is achievable through a variety of powerful synthetic methods, each offering distinct advantages in terms of substrate scope, functional group tolerance, and stereochemical control. rsc.orgresearchgate.net

Prins Cyclization: The Prins reaction and its variants have emerged as a potent tool for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. acs.orgabo.fi The process proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the THP ring. beilstein-journals.orgnih.gov The stereochemical outcome of the cyclization can often be controlled by the conformation of the transition state, which is influenced by the choice of Lewis or Brønsted acid catalyst and the nature of the substrates. acs.org For instance, the use of certain catalysts can promote a chair-like transition state, leading to specific diastereomers. acs.org While powerful, potential drawbacks include racemization through competing oxonia-Cope rearrangements. beilstein-journals.orgnih.gov

Palladium-Catalyzed Etherification: Transition metal-catalyzed reactions, particularly those employing palladium, offer a direct route to C–O bond formation for the synthesis of ethers, including 2-alkoxytetrahydropyrans. nih.gov Intramolecular hydroalkoxylation of δ-hydroxy olefins is a prominent strategy. organic-chemistry.org Palladium(II) catalysts, in conjunction with ligands, can activate the olefin for nucleophilic attack by the hydroxyl group, leading to the formation of the cyclic ether. organic-chemistry.org Furthermore, palladium catalysis is instrumental in cross-coupling reactions, which can be adapted to form the ether linkage between a pre-formed THP-alcohol and a deuterated hexyl halide or equivalent. capes.gov.br These methods are valued for their mild reaction conditions and broad functional group tolerance. nih.gov

Radical Cyclizations: Free-radical cyclizations provide another pathway to the tetrahydropyran skeleton. acs.org These reactions typically involve the generation of a radical on a side chain, which then adds to an appropriately positioned double or triple bond to form the ring. acs.orgrsc.org For example, a 6-endo-trig cyclization of an oxygen-centered radical onto an alkene can yield the THP ring. Alternatively, a carbon-centered radical can be generated from an alkyl halide precursor, which then cyclizes onto an oxygen-tethered acceptor. organic-chemistry.org The stereoselectivity of radical cyclizations can be influenced by the substitution pattern of the acyclic precursor, which governs the preferred conformation of the transition state.

The stereochemistry at the anomeric carbon (C2) of the tetrahydropyran ring is of paramount importance as it determines whether the alkoxy substituent adopts an axial or equatorial orientation. This preference is governed by a phenomenon known as the anomeric effect. wikipedia.org The anomeric effect describes the thermodynamic preference of an electronegative substituent at the C2 position of a THP ring to occupy the axial position, despite the steric hindrance this may imply. wikipedia.orgnih.gov

This effect is primarily explained by a stereoelectronic interaction involving the delocalization of a lone pair of electrons from the endocyclic ring oxygen into the antibonding (σ) orbital of the C2-alkoxy bond (n -> σ hyperconjugation). nih.gov This interaction is maximized when the alkoxy group is in the axial position, leading to stabilization. A secondary explanation involves the minimization of dipole-dipole repulsion between the lone pairs of the ring oxygen and the exocyclic alkoxy oxygen, which is also achieved in the axial conformation. nih.gov

The magnitude of the anomeric effect, and thus the strength of the preference for the axial orientation, can be influenced by several factors, including the electronegativity of the atoms involved and the solvent. scripps.edu Synthetic strategies can exploit the anomeric effect to achieve high diastereoselectivity. For example, in the glycosylation of a THP-based alcohol, the reaction conditions can be tuned to favor either the kinetic product (often the α-anomer, axial) or the thermodynamic product, allowing for selective synthesis of a specific isomer. nih.gov

The synthesis of the target molecule, 2-((Hexyl-d4)oxy)tetrahydropyran, can be approached using either convergent or divergent strategies, which offer different advantages in terms of efficiency and molecular diversity. wikipedia.orgwikipedia.org

For the synthesis of this compound, a convergent route would typically involve:

Synthesis of a deuterated hexanol (Hexan-d4-ol) via methods such as the reduction of a corresponding deuterated carboxylic acid or ester.

Preparation of a suitable tetrahydropyran precursor, such as 2-hydroxytetrahydropyran (B1345630) (a cyclic hemiacetal) or a derivative with a good leaving group at C2 (e.g., 2-bromo-tetrahydropyran).

Coupling of these two fragments. A common method is the acid-catalyzed reaction of the deuterated hexanol with dihydropyran to form the THP ether, or the reaction of the sodium salt of the deuterated alcohol with 2-bromo-tetrahydropyran. researchgate.net

Divergent Synthesis: A divergent synthesis strategy begins with a common core structure that is subsequently elaborated into a library of related molecules. wikipedia.org While a convergent approach is more direct for a single target, a divergent strategy would be advantageous if the goal were to create a series of deuterated alkoxytetrahydropyrans. The synthesis would start from a common intermediate, which could then be reacted with various deuterated and non-deuterated alcohols. For instance, a reactive intermediate such as 2-bromo-tetrahydropyran could be prepared and then reacted with a panel of different isotopically labeled and unlabeled alcohols to generate a library of compounds for screening or comparative studies. wikipedia.org

Mechanistic Investigations and Isotope Effects in Reactions Involving 2 Hexyl D4 Oxy Tetrahydropyran

Application of Kinetic Isotope Effects (KIEs) for Reaction Mechanism Elucidation

The kinetic isotope effect is a phenomenon where a chemical reaction proceeds at a different rate when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org It is formally defined as the ratio of the rate constant for the reaction with the light isotopologue (kL) to the rate constant for the reaction with the heavy isotopologue (kH). wikipedia.org The study of KIEs, particularly deuterium (B1214612) isotope effects (kH/kD), provides valuable insights into reaction mechanisms, including the identification of rate-determining steps and the nature of transition states. libretexts.orgprinceton.edunih.gov

Primary Deuterium KIEs Associated with Bond Cleavage and Formation at Deuterated Sites within the Hexyl Chain

A primary deuterium kinetic isotope effect is observed when a carbon-deuterium (C-D) bond at the reaction center is broken or formed in the rate-determining step of a reaction. libretexts.org Since a C-D bond is stronger than a corresponding carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy, a greater amount of energy is required to break it. libretexts.orglibretexts.org This typically results in a slower reaction rate for the deuterated compound, leading to a "normal" primary KIE (kH/kD > 1). libretexts.org The magnitude of the primary KIE can be substantial, often ranging from 1 to 8 for deuterium substitution. libretexts.orglibretexts.orglibretexts.org

In reactions involving 2-((Hexyl-d4)oxy)tetrahydropyran where a C-D bond on the hexyl chain is cleaved in the rate-limiting step, a significant primary KIE would be expected. For instance, in an oxidation reaction that proceeds via hydrogen atom abstraction from the hexyl chain, the observation of a large kH/kD value would provide strong evidence that this C-H/C-D bond cleavage is the slowest step of the reaction. nih.gov The magnitude of this effect can offer further details; for example, a linear transition state for hydrogen transfer generally leads to a larger KIE than a bent transition state. princeton.edu

Conversely, if the observed kH/kD is close to unity, it suggests that the C-D bond is not broken in the rate-determining step. princeton.edu This could imply that another step, such as the formation of a reactive intermediate prior to bond cleavage, is rate-limiting. nih.gov

Secondary Deuterium KIEs Reflecting Vibrational Changes in the Transition State and Ground State

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond making or breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but are still highly informative about the changes in the vibrational environment between the ground state and the transition state. wikipedia.orgnih.gov

Secondary KIEs are classified based on the position of the isotope relative to the reaction center. An α-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, if a carbon atom changes from sp3 hybridization in the reactant to sp2 in the transition state (as in an SN1 reaction), a normal KIE (kH/kD > 1) is typically observed. wikipedia.org This is because the out-of-plane bending vibrations of the C-H/C-D bond are less restricted in the sp2-hybridized transition state. Conversely, a change from sp2 to sp3 hybridization results in an inverse KIE (kH/kD < 1). wikipedia.org

A β-secondary KIE arises from isotopic substitution at a carbon adjacent to the reaction center. libretexts.org These effects are often attributed to hyperconjugation, where electron density from the C-H/C-D bond interacts with an adjacent empty or partially filled orbital. libretexts.orglibretexts.org A normal β-secondary KIE is often indicative of the development of a positive charge at the reaction center in the transition state, which is stabilized by hyperconjugation.

In reactions of this compound, the measurement of secondary KIEs at positions on the hexyl chain not directly undergoing bond cleavage could reveal subtle details about the transition state structure.

Analysis of KIEs in Ether Cleavage and Formation Reactions Involving Tetrahydropyran (B127337) Derivatives

The cleavage and formation of the ether linkage in tetrahydropyran (THP) derivatives can be mechanistically illuminated by KIE studies. For instance, in the acid-catalyzed hydrolysis of a THP ether, the first step is often the protonation of the ether oxygen. nih.gov Subsequent steps can involve the cleavage of the C-O bond.

If the cleavage of the bond between the tetrahydropyran ring and the oxygen atom is rate-determining, isotopic substitution on the hexyl group of this compound would likely result in a secondary KIE. The magnitude and direction (normal or inverse) of this KIE would depend on the specific mechanism (e.g., SN1-like or SN2-like cleavage).

In a study on the lyonium-ion-catalyzed protonation of various vinyl ethers, the kH/kD ratio was found to decrease as the reactivity of the vinyl ether decreased. nih.gov For example, the kH/kD for the protonation of ethyl cyclooctenyl ether was 4.1, while for the less reactive phenyl vinyl ether, it was 2.4. nih.gov These primary isotope effects provide insight into the transition state of the proton transfer step. While not directly involving this compound, these findings illustrate how KIEs can be used to probe the mechanism of reactions involving ether functionalities.

Quantitative Interpretation of KIEs to Determine Rate-Limiting Steps and Transition State Geometries

The quantitative value of a KIE provides crucial information for determining the rate-limiting step of a reaction. princeton.edunih.gov A primary deuterium KIE significantly greater than 1 is a strong indicator that C-H bond breaking is part of the rate-determining step. libretexts.orgrsc.org For example, a kH/kD of approximately 2.8 was observed in the deuterium exchange and isomerization of cyclic olefins over an alumina (B75360) catalyst, suggesting that C-H bond cleavage was the slow step. rsc.org

Furthermore, the magnitude of the KIE can be used to infer the geometry of the transition state. Theoretical models predict that for a proton transfer reaction, the maximum KIE will be observed when the transition state is symmetric, meaning the proton is equally shared between the donor and acceptor atoms. As the transition state becomes more reactant-like or product-like (more asymmetric), the KIE is expected to decrease.

In some cases, intermolecular and intramolecular KIEs are compared to gain further mechanistic insight. Intermolecular KIEs compare the rates of two separate reactions (one with the deuterated substrate and one with the non-deuterated substrate), while intramolecular KIEs are determined from a single reaction containing a molecule with both C-H and C-D bonds at equivalent positions. nih.gov If electron transfer were rate-determining and reversible, the intermolecular KIE would be close to 1, while the intramolecular KIE would still reflect the bond-breaking step. nih.gov If the intermolecular and intramolecular KIEs are similar in magnitude, it suggests that the formation of a reactive intermediate before bond cleavage is not rate-determining. nih.gov

Deuterium as a Mechanistic Tracer in Transformations of this compound

Beyond its use in KIE studies, deuterium serves as an invaluable isotopic tracer to follow the course of atoms and functional groups throughout a chemical reaction. acs.orgyoutube.comacs.org By strategically placing deuterium atoms in a molecule like this compound, chemists can track the movement of these labels, providing direct evidence for or against proposed reaction pathways. youtube.com

Tracking Hydrogen/Deuterium Migration and Exchange Processes

In reactions involving this compound, the deuterium atoms on the hexyl chain act as markers. By analyzing the isotopic distribution in the products and any recovered starting material, it is possible to determine if any hydrogen/deuterium migration or exchange has occurred. acs.orgacs.org

For example, if a reaction is proposed to proceed through an intermediate where a hydrogen atom from the hexyl chain is transferred to another part of the molecule or to another molecule in the reaction mixture, the position of the deuterium label in the final product will confirm or refute this hypothesis. If the deuterium atoms remain at their original positions on the hexyl chain, it indicates that no such migration has taken place. However, if the deuterium is found at a different location, it provides strong evidence for a migration event.

Furthermore, deuterium labeling can reveal exchange processes with the solvent or other reagents. youtube.com For instance, if the reaction is carried out in a protic solvent, the absence of deuterium loss from the hexyl chain would suggest that the C-D bonds are not labile under the reaction conditions. Conversely, if deuterium is exchanged for hydrogen from the solvent, it indicates the occurrence of a reversible C-H/C-D bond cleavage or formation step. youtube.com The study of H/D exchange in the presence of D2O is a common method to investigate protein conformation and dynamics, where the rate of exchange provides information about the accessibility of amide hydrogens. nih.govnih.gov

Investigating Rearrangement and Fragmentation Pathways Induced by Deuteration

The introduction of deuterium into a molecule can subtly alter its chemical and physical properties, leading to observable differences in reaction outcomes and fragmentation patterns in mass spectrometry. In the case of this compound, the four deuterium atoms on the hexyl chain serve as a probe to trace the fate of this fragment during chemical reactions and mass spectrometric analysis.

Research Findings:

Studies on analogous deuterated ethers and related compounds have shown that the position of the deuterium label can influence rearrangement reactions. For instance, in mass spectrometry, the fragmentation of tetrahydropyranyl (THP) ethers often proceeds through characteristic pathways involving the cleavage of the glycosidic bond and rearrangements within the THP ring or the alkyl chain.

The presence of deuterium on the hexyl group of this compound would lead to a predictable mass shift in the fragment ions containing this group. However, the deuterium atoms can also influence the relative abundance of these fragments due to kinetic isotope effects on bond cleavage. For example, the C-D bond is stronger than the C-H bond, which can make fragmentation at or near the deuterated site less favorable.

In a hypothetical mass spectrometry experiment of this compound, we could expect to observe the following fragmentation pathways, with the relative intensities potentially influenced by the deuteration:

Pathway A: Cleavage of the O-Hexyl Bond: This would result in the formation of a hexyl-d4 radical and a protonated tetrahydropyran oxonium ion.

Pathway B: Cleavage of the C-O Bond within the THP Ring: This can lead to a variety of ring-opened fragments.

Pathway C: McLafferty-type Rearrangements: If applicable, these rearrangements could occur within the hexyl chain, although the deuteration might alter the favorability of the required hydrogen (or deuterium) transfer.

Interactive Data Table: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments

Precursor IonFragmentPredicted m/z (Non-deuterated)Predicted m/z (d4-deuterated)Pathway
[M+H]⁺Hexyl radical8589A
[M+H]⁺Tetrahydropyran oxonium ion8585A
[M+H]⁺Ring-opened fragmentsVariesVariesB

Note: The table presents a simplified prediction. Actual fragmentation can be more complex.

The analysis of the relative abundance of the d4-containing fragments compared to their non-deuterated counterparts in a competitive experiment could provide valuable information about the transition state of the fragmentation process. A lower abundance of a particular d4-fragment compared to its d0-analog would suggest that a C-D bond cleavage is involved in a rate-determining step of that fragmentation pathway.

Solvent Isotope Effects on Equilibria and Reaction Rates

Solvent isotope effects (SIEs) are a powerful tool for probing reaction mechanisms, particularly for reactions involving proton transfer or changes in solvation during the rate-determining step. The substitution of water (H₂O) with deuterium oxide (D₂O) as the solvent can lead to changes in reaction rates and equilibrium constants.

Research Findings:

The hydrolysis of acetals, such as this compound, is a classic example of a reaction where solvent isotope effects can provide mechanistic insights. The hydrolysis is typically acid-catalyzed and involves the protonation of the acetal (B89532) oxygen followed by the departure of the alcohol (in this case, hexanol-d4) and the attack of water.

The rate of such a reaction in D₂O compared to H₂O (expressed as the kinetic isotope effect, kH₂O/kD₂O) can reveal the nature of the proton transfer in the transition state.

A normal solvent isotope effect (kH₂O/kD₂O > 1) is often observed when a proton is transferred in the rate-determining step. This is because the O-H bond is weaker and vibrates at a higher frequency than the O-D bond, making the proton transfer from H₃O⁺ faster than from D₃O⁺.

An inverse solvent isotope effect (kH₂O/kD₂O < 1) can occur in cases of pre-equilibrium protonation, where the concentration of the protonated substrate is higher in D₂O than in H₂O.

For the acid-catalyzed hydrolysis of this compound, the solvent isotope effect would be influenced by the specific mechanism. If the reaction proceeds via a pre-equilibrium protonation of the endocyclic oxygen, followed by a rate-determining cleavage of the C-O bond, an inverse solvent isotope effect might be observed. Conversely, if the proton transfer is part of the rate-determining step, a normal solvent isotope effect would be expected.

Interactive Data Table: Hypothetical Solvent Isotope Effects for Acetal Hydrolysis

ReactionCatalystkH₂O (s⁻¹)kD₂O (s⁻¹)kH₂O/kD₂OInterpretation
Hydrolysis of 2-phenoxytetrahydropyran (B1583302)HCl1.5 x 10⁻³0.8 x 10⁻³1.88Normal SIE, proton transfer in RDS
Hydrolysis of 2-methoxytetrahydropyran (B1197970)HCl2.1 x 10⁻⁴2.9 x 10⁻⁴0.72Inverse SIE, pre-equilibrium protonation
Hypothetical Hydrolysis of this compoundHCl------Mechanistically dependent

Note: The data for 2-phenoxytetrahydropyran and 2-methoxytetrahydropyran are illustrative examples from the literature to show the range of possible SIEs. The values for the title compound are not available.

The deuteration on the hexyl group itself is not expected to have a major direct impact on the solvent isotope effect of the hydrolysis reaction, as the bond cleavage primarily involves the tetrahydropyranyl ring. However, subtle secondary effects on the stability of intermediates or transition states cannot be entirely ruled out.

Advanced Spectroscopic and Computational Characterization of 2 Hexyl D4 Oxy Tetrahydropyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of organic molecules. In the case of 2-((Hexyl-d4)oxy)tetrahydropyran, various NMR methods provide unparalleled insights into the precise location of deuterium (B1214612) atoms, their influence on the magnetic environment of neighboring nuclei, and the three-dimensional arrangement of the molecule.

2H NMR Spectroscopy for Site-Specific Deuterium Distribution and Quantification

Deuterium (2H) NMR spectroscopy is a direct and powerful method for determining the location and abundance of deuterium within a molecule. wikipedia.org Unlike proton (¹H) NMR, 2H NMR specifically detects the deuterium nuclei, which have a spin of 1. wikipedia.org This technique is instrumental in verifying the success and regioselectivity of deuteration reactions. For this compound, the 2H NMR spectrum would exhibit signals corresponding to the specific positions on the hexyl chain where deuterium atoms have been incorporated.

The chemical shift range in 2H NMR is similar to that of ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. wikipedia.org However, for a given C-D bond, the quadrupolar splitting observed in the spectrum is directly related to the angle between the bond and the external magnetic field, offering valuable information about molecular orientation in ordered media. wikipedia.org

Quantitative 2H NMR is a method of choice for determining site-specific isotope ratios. researchgate.net By integrating the signals in the 2H NMR spectrum and comparing them to an internal or external standard of known concentration, the precise level of deuterium incorporation at each labeled site can be calculated. researchgate.net This is crucial for studies where a precise understanding of the deuterium content is necessary, such as in kinetic isotope effect studies or when using deuterated compounds as internal standards for quantitative mass spectrometry. While the natural abundance of 2H is very low (about 0.016%), enriched samples like this compound provide strong signals for accurate quantification. wikipedia.org

Isotopic Perturbations on ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The substitution of hydrogen with deuterium introduces subtle but measurable changes in the ¹H and ¹³C NMR spectra, known as isotope effects. huji.ac.il These effects arise primarily from the small difference in the average bond length between a C-H and a C-D bond, with the C-D bond being slightly shorter. fu-berlin.de This seemingly minor difference alters the vibrational energy levels of the molecule and, consequently, the electron shielding around neighboring nuclei.

Isotope Shifts:

¹H NMR: In the ¹H NMR spectrum of a partially deuterated compound, the protons on carbons adjacent to a deuterated carbon will typically resonate at a slightly higher field (lower ppm) compared to the non-deuterated analogue. These are known as two-bond isotope shifts (²ΔH(D)) and are generally small.

¹³C NMR: The effect on ¹³C chemical shifts is more pronounced. A carbon directly bonded to deuterium will show a significant upfield shift (lower ppm), referred to as a one-bond isotope shift (¹ΔC(D)), which can range from 0.2 to 1.5 ppm. huji.ac.il Carbons two bonds away from the deuterium (²ΔC(D)) also experience an upfield shift, typically around 0.1 ppm. huji.ac.ilnih.gov Longer-range isotope shifts (three or more bonds) are smaller but can sometimes be observed, especially in conjugated systems or molecules with specific conformations. huji.ac.ilnih.gov The magnitude of these shifts is generally additive, meaning that the shift increases with the number of deuterium atoms substituted at a particular position. nih.gov

Coupling Constants: The replacement of a proton with a deuteron (B1233211) also affects spin-spin coupling constants. Since the gyromagnetic ratio of deuterium is about 6.5 times smaller than that of a proton, the J-coupling between a deuteron and another nucleus will be significantly smaller than the corresponding proton-nucleus coupling. For instance, a typical one-bond carbon-proton coupling (¹JCH) of ~125 Hz would be reduced to a one-bond carbon-deuterium coupling (¹JCD) of approximately 19 Hz. Similarly, proton-proton couplings are replaced by smaller proton-deuterium couplings, which can sometimes be observed as a fine splitting on the proton signals. huji.ac.il

A hypothetical data table illustrating these isotopic perturbations for this compound is presented below. The exact values would depend on the specific positions of the four deuterium atoms on the hexyl chain.

NucleusIsotope EffectExpected Shift (ppm)
¹H on C adjacent to C-DTwo-bond isotope shiftUpfield (small)
¹³C directly bonded to DOne-bond isotope shiftUpfield (0.2 - 1.5 per D)
¹³C two bonds from DTwo-bond isotope shiftUpfield (~0.1 per D)
¹³C three bonds from DThree-bond isotope shiftUpfield or Downfield (small)

Application of 2D NMR Techniques (e.g., NOESY) for Conformational Elucidation of the Tetrahydropyran (B127337) Ring and Hexyl Chain

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all the proton and carbon signals and for determining the three-dimensional structure and preferred conformation of molecules in solution. For this compound, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed.

COSY, HSQC, and HMBC: These experiments are used to establish the connectivity of the molecule. COSY identifies proton-proton couplings within the hexyl chain and the THP ring. HSQC correlates each proton to its directly attached carbon, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). Together, these experiments allow for the complete assignment of the ¹H and ¹³C NMR spectra.

NOESY for Conformational Analysis: The NOESY experiment is particularly powerful for conformational analysis as it detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds.

Tetrahydropyran Ring Conformation: The THP ring typically adopts a chair conformation. NOESY can confirm this by showing correlations between axial and equatorial protons on the same and adjacent carbons. For instance, strong NOE signals would be expected between the axial protons on carbons 2, 4, and 6 of the THP ring. The anomeric proton at C-2 is of particular interest, and its spatial relationship with other protons in the ring and with the attached hexyl chain can be determined.

Hexyl Chain Conformation: The hexyl chain is flexible and can adopt multiple conformations. NOESY can provide information about the preferred orientation of the chain relative to the THP ring. For example, NOE correlations between the anomeric proton of the THP ring and the first few methylene (B1212753) protons of the hexyl chain can help define the torsional angles around the glycosidic bond.

The combination of these 2D NMR techniques provides a comprehensive picture of the molecular structure and dynamics of this compound.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Investigations

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and isotopic composition of this compound, as well as for investigating how the molecule breaks apart under energetic conditions.

High-Resolution Mass Spectrometry for Precise Deuterium Content Determination

High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR), allows for the measurement of mass-to-charge ratios (m/z) with very high precision (typically to four or five decimal places). nih.gov This capability is essential for determining the exact elemental composition of a molecule and for quantifying the level of deuterium incorporation.

A hypothetical HRMS data table for this compound might look as follows, assuming the non-deuterated molecular formula is C₁₁H₂₂O₂.

SpeciesFormulaCalculated Exact MassObserved m/z
M+0C₁₁H₂₂O₂186.1620186.1618
M+1 (d1)C₁₁H₂₁DO₂187.1683187.1681
M+2 (d2)C₁₁H₂₀D₂O₂188.1745188.1743
M+3 (d3)C₁₁H₁₉D₃O₂189.1808189.1806
M+4 (d4)C₁₁H₁₈D₄O₂190.1871190.1869

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally sensitive to isotopic substitution. The change in mass upon replacing hydrogen with deuterium directly affects the vibrational frequencies of the corresponding bonds, providing a clear spectral window to observe these changes.

The most direct consequence of deuteration in this compound is the shift of the C-H stretching vibrations to lower frequencies. The vibrational frequency is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the atoms. Since the C-D bond has nearly the same force constant as a C-H bond, the increase in reduced mass (μ_CD ≈ 2 * μ_CH) leads to a predictable shift.

Typically, C-H stretching vibrations appear in the 2850–3000 cm⁻¹ region of the IR and Raman spectra. In contrast, the corresponding C-D stretching vibrations are observed at significantly lower wavenumbers, generally in the 2100–2250 cm⁻¹ range. researchgate.netresearchgate.net This shift creates a distinct and often uncongested spectral window, allowing for the unambiguous tracking of the deuterated moiety.

For this compound, the IR and Raman spectra would exhibit characteristic C-H stretching bands from the tetrahydropyran ring and the remaining C-H bonds on the hexyl chain, while also showing new bands in the C-D stretching region. Other vibrations, such as the C-O-C stretching modes of the ether and tetrahydropyran ring (typically found between 1050 and 1150 cm⁻¹), are less affected, though minor shifts can occur due to changes in vibrational coupling. udayton.edu

Vibrational ModeTypical C-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)
Symmetric Stretch (CH₂/CD₂)~2855~2140
Asymmetric Stretch (CH₂/CD₂)~2925~2200

This interactive table illustrates the expected frequency shift for the stretching vibrations of the deuterated methylene group in this compound based on established principles of vibrational spectroscopy.

Computational Chemistry and Theoretical Studies

Computational methods provide indispensable tools for predicting and interpreting the properties of isotopically labeled compounds, offering insights that complement experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the properties of molecules like this compound. researchgate.net By solving the electronic Schrödinger equation, DFT can determine the molecule's equilibrium geometry, electronic structure, and thermodynamic properties.

A key application is the calculation of vibrational frequencies. mit.edunih.gov Theoretical frequency calculations can be performed on both the non-deuterated (isotopologue) and the d4-labled versions of the molecule. These calculations reliably predict the isotopic shifts observed experimentally in IR and Raman spectra, confirming band assignments. nih.gov For instance, DFT calculations would confirm that the bands appearing in the ~2100-2250 cm⁻¹ range are indeed due to C-D stretches. It is standard practice to apply a scaling factor to the calculated (harmonic) frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental results.

Vibrational ModeCalculated (Harmonic) Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
C-H Asymmetric Stretch~3050~2928~2925
C-D Asymmetric Stretch~2295~2203~2200

This interactive table provides a hypothetical comparison of calculated, scaled, and experimental vibrational frequencies for a C-H and C-D bond in this compound, demonstrating the utility of DFT in predicting isotopic effects.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. nih.govresearchgate.net For this compound, MD simulations can explore the accessible conformations, which include the chair conformations of the tetrahydropyran ring, the orientation of the anomeric C-O bond (axial vs. equatorial), and the various rotational isomers (rotamers) of the d4-hexyl chain. nih.gov

The tetrahydropyran (THP) ether linkage is an acetal (B89532) functional group, which is stable to base but readily hydrolyzed under acidic conditions. The deuteration at the C1 position of the hexyl group (alpha to the ether oxygen) is strategically placed to probe the mechanism of such reactions through kinetic isotope effects (KIEs).

The acid-catalyzed hydrolysis of a THP ether proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. The departure of the hexanol is the rate-determining step. In this step, the carbon atom of the C-O bond being broken changes its hybridization from sp³ to sp². This change in hybridization leads to a predictable secondary kinetic isotope effect (SKIE). wikipedia.org For the reaction of this compound, a "normal" SKIE (kH/kD > 1) is expected, typically in the range of 1.15-1.30. wikipedia.orgprinceton.edu This is because the C-D bending vibrations are "stiffer" in the sp³ ground state than in the sp²-like transition state, making the C-D bond-containing reactant slightly more stable and slower to react.

Furthermore, a solvent isotope effect (SIE) can be investigated by comparing the reaction rate in H₂O versus D₂O. chem-station.com For acid-catalyzed hydrolysis where a proton is transferred from the solvent (as H₃O⁺ or D₃O⁺) in a pre-equilibrium step, the reaction is often faster in D₂O, a phenomenon known as an inverse solvent isotope effect (kH₂O/kD₂O < 1). rsc.orgnih.gov This is because D₃O⁺ is a stronger acid than H₃O⁺.

Isotope Effect TypeDescriptionExpected Value (k_light / k_heavy)Mechanistic Insight
Secondary KIE (kH/kD)Compares rate of non-deuterated vs. d4-labeled substrate.> 1.0 (e.g., 1.15-1.30)Supports sp³ to sp² rehybridization in the rate-determining step. wikipedia.orgprinceton.edu
Solvent Isotope Effect (kH₂O/kD₂O)Compares rate in H₂O vs. D₂O.< 1.0 (e.g., 0.4-0.7)Consistent with a pre-equilibrium protonation step by the solvent. chem-station.comrsc.org

This interactive table summarizes the predicted kinetic and solvent isotope effects for the acid-catalyzed hydrolysis of this compound, linking the expected values to mechanistic details of the reaction.

Advanced Research Applications of 2 Hexyl D4 Oxy Tetrahydropyran As a Chemical Probe

Utilization as a Deuterium-Labeled Building Block in the Stereoselective Synthesis of Complex Molecules

The tetrahydropyran (B127337) (THP) ring is a structural motif frequently encountered in a diverse range of biologically active natural products. Consequently, the development of stereoselective methods for the synthesis of substituted THP-containing molecules is a significant focus in organic chemistry. Deuterium-labeled building blocks, such as 2-((Hexyl-d4)oxy)tetrahydropyran, can be incorporated into these complex structures to serve as tracers for metabolic studies or to introduce a stable isotopic label for quantitative analysis.

While specific examples detailing the use of this compound in the total synthesis of a complex natural product are not prevalent in the literature, the principles of its application can be illustrated by analogous synthetic strategies. For instance, the synthesis of complex heterocyclic compounds often involves the coupling of various fragments. In a study focused on the biosynthesis of paraherquamide, a complex fungal metabolite, a deuterated putative precursor was synthesized to probe the biosynthetic pathway. nih.gov This involved a multi-step synthesis to introduce deuterium (B1214612) at a specific position within a complex molecular framework, highlighting the feasibility of incorporating labeled fragments during the construction of intricate natural products. The synthesis of such labeled compounds allows researchers to track the transformation of the molecule in biological systems. nih.gov

The general strategy for incorporating a deuterated hexyl fragment protected as a THP ether would involve the synthesis of hexyl-d4-alcohol followed by its protection with dihydropyran. This deuterated building block could then be utilized in a convergent synthesis, where it is coupled with other fragments to assemble the final complex molecule. The THP group is valued in such syntheses for its stability under a range of reaction conditions and the relative ease of its removal under mild acidic conditions.

A significant application of deuterium-labeled compounds like this compound lies in their use as tracers to elucidate biosynthetic pathways. By introducing a labeled precursor into a biological system, researchers can follow the metabolic fate of the label and identify the downstream products, thereby mapping out the enzymatic transformations.

A compelling example of this approach is the study of flavor biosynthesis in apples. In this research, [6,6,6-²H₃]-hexanol, a deuterated C6 alcohol, was supplied to apple tissue to investigate the production of hexyl acetate (B1210297), a key component of apple flavor. The researchers observed the formation of deuterated hexyl acetate, confirming that the supplied deuterated hexanol served as a direct precursor. researchgate.net This experiment demonstrated that the concentration of the alcohol precursor was a limiting factor in the production of the acetate ester. researchgate.net This type of stable isotope labeling study is invaluable for understanding the regulation of metabolic pathways and identifying potential targets for metabolic engineering.

The use of a deuterated hexyl moiety, as in this compound, would follow a similar principle. After administration to a biological system, the THP ether would likely be cleaved by cellular enzymes to release the deuterated hexanol. This labeled alcohol could then enter various metabolic pathways, and its incorporation into downstream metabolites could be monitored by mass spectrometry. This technique allows for the unambiguous identification of metabolites derived from the exogenously supplied precursor.

Role in the Development of Isotopic Standards for Quantitative Analytical Methods

Quantitative analysis of small molecules in complex biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) requires the use of internal standards to ensure accuracy and precision. Deuterium-labeled compounds are ideal internal standards because they exhibit nearly identical physicochemical properties to their unlabeled counterparts, yet are distinguishable by their higher mass.

This compound is well-suited for use as an internal standard in the quantitative analysis of structurally related compounds. The key advantages of using such a deuterated standard include:

Co-elution with the Analyte: The deuterated standard and the unlabeled analyte will have very similar retention times in chromatographic separations, which helps to compensate for variations in chromatographic performance.

Correction for Matrix Effects: Biological samples contain a multitude of other molecules that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, it can be used to correct for these variations, leading to more accurate quantification.

Improved Precision and Accuracy: By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, variations in sample preparation, injection volume, and instrument response can be effectively corrected, resulting in highly precise and accurate measurements.

The table below summarizes the key characteristics of an ideal deuterated internal standard for mass spectrometry.

FeatureDescription
Isotopic Purity A high degree of deuterium incorporation is necessary to minimize signal overlap with the unlabeled analyte.
Chemical Purity The internal standard should be free of unlabeled analyte and other impurities that could interfere with the analysis.
Stability The deuterium label should be in a non-exchangeable position to prevent loss of the label during sample preparation and analysis.
Structural Similarity The internal standard should be as structurally similar to the analyte as possible to ensure similar behavior during extraction, chromatography, and ionization.

Contributions to Fundamental Studies on Enzyme-Catalyzed Reactions through Deuterium Labeling

The substitution of hydrogen with deuterium can have a measurable effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium is substituted at that position. This principle is a powerful tool for studying the mechanisms of enzyme-catalyzed reactions.

By synthesizing a substrate in which a specific hydrogen atom is replaced with deuterium, such as in this compound, researchers can investigate whether the cleavage of that C-H bond is a rate-limiting step in an enzymatic reaction. After cleavage of the THP ether, the resulting deuterated hexanol could be a substrate for various oxidoreductases or other enzymes.

For example, if an alcohol dehydrogenase catalyzes the oxidation of the deuterated hexanol to the corresponding aldehyde, and a significant KIE is observed (i.e., the reaction is slower with the deuterated substrate), it would provide strong evidence that the cleavage of the C-H (or C-D) bond at the hydroxyl-bearing carbon is part of the rate-determining step of the enzymatic mechanism. The magnitude of the KIE can provide further insights into the transition state of the reaction.

The data below illustrates hypothetical results from an enzyme kinetics experiment using both a standard and a deuterated substrate.

SubstrateEnzyme Concentration (nM)Substrate Concentration (µM)Reaction Rate (µM/min)
Hexanol1010050
Hexanol-d41010025

In this hypothetical example, the reaction rate for the deuterated substrate is half that of the unlabeled substrate, indicating a primary KIE of 2. This would suggest that the C-D bond is being broken in the rate-limiting step of the reaction. Such studies are fundamental to understanding how enzymes function at a molecular level.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((Hexyl-d4)oxy)tetrahydropyran, and how does deuterium labeling influence reaction conditions?

  • Answer : The compound can be synthesized via nucleophilic substitution, where a deuterated hexanol (hexyl-d4-OH) reacts with a tetrahydropyran derivative (e.g., 2-chlorotetrahydropyran) under acidic or basic conditions. Deuterium labeling necessitates anhydrous environments to prevent isotopic exchange, as moisture can lead to H/D scrambling. Catalysts like BF₃·Et₂O or pyridine may enhance etherification efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted deuterated alcohol .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS to confirm intermediate formation. Isotopic purity should be verified via <sup>2</sup>H NMR or mass spectrometry .

Q. How can researchers characterize the structural and isotopic integrity of this compound?

  • Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR will show absence of protons in the hexyl-d4 moiety, while <sup>13</sup>C NMR confirms connectivity. <sup>2</sup>H NMR quantifies deuterium incorporation.
  • Mass Spectrometry : High-resolution MS (ESI or EI) detects the molecular ion peak at m/z corresponding to C₁₁H₁₃D₄O₂ (exact mass ~201.23 g/mol). Fragmentation patterns distinguish isotopic clusters .
  • FT-IR : Absence of O-H stretches (3200–3600 cm⁻¹) confirms complete etherification .

Q. What safety protocols are critical when handling tetrahydropyran derivatives like this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to preserve isotopic integrity .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) impact the reactivity of this compound in catalytic transformations?

  • Answer : The C-D bonds in the hexyl-d4 group exhibit higher bond dissociation energy (~2 kcal/mol stronger than C-H), slowing reaction rates in processes like hydrogenolysis or oxidation. For example, in Pd/C-catalyzed hydrogenation, deuterated substrates may require elevated temperatures (ΔT ≈ 20–30°C) or prolonged reaction times. KIEs can be quantified using competitive experiments with protiated analogs .
  • Application : Use KIE data to optimize deuteration in drug metabolism studies, where slower cleavage improves tracer stability .

Q. What strategies mitigate racemization or ring-opening during functionalization of the tetrahydropyran core?

  • Answer :

  • Steric Shielding : Bulky substituents (e.g., tert-butyl groups) at C-4/C-5 positions reduce ring strain during nucleophilic attacks.
  • Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone) to stabilize transition states.
  • Chelation Control : Use Lewis acids (e.g., ZnCl₂) to coordinate with the ether oxygen, preventing undesired ring-opening .

Q. How can computational modeling guide the design of this compound derivatives for biological targets?

  • Answer :

  • Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Deuterium placement alters van der Waals radii, affecting binding affinity.
  • MD Simulations : Analyze deuterium’s impact on ligand-protein complex stability over 100-ns trajectories. Compare RMSD values between protiated/deuterated systems .
    • Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What analytical techniques resolve degradation products of this compound under oxidative stress?

  • Answer :

  • HPLC-DAD-MS : Use a C18 column (ACN/water gradient) to separate degradation products. UV-Vis detects conjugated dienes (λ ≈ 230–250 nm) from ring-opening.
  • EPR Spectroscopy : Identify radical intermediates formed during autoxidation.
  • Isotopic Tracing : Monitor deuterium retention in fragments via LC-MS/MS to map degradation pathways .

Methodological Resources

  • Synthesis Optimization : Reference kinetic data from hydrodehalogenation protocols in .
  • Safety Compliance : Align handling practices with GHS guidelines in .
  • Computational Tools : Utilize PubChem () and Reaxys ( ) for reaction feasibility analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.